molecular formula C27H28N4O4 B2942090 N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide CAS No. 403829-26-5

N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide

Cat. No.: B2942090
CAS No.: 403829-26-5
M. Wt: 472.545
InChI Key: JTPWMDFZQWZCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide is a sophisticated small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a cyanoquinoline-like core, a moiety recognized as a privileged scaffold in drug discovery for its ability to interact with diverse biological targets . This compound is furnished strictly for research applications in laboratory settings. Researchers can leverage this compound to investigate structure-activity relationships (SAR), particularly in the context of compounds with potential dual-acting mechanisms. The molecular architecture, featuring a flexible tether connecting distinct aromatic systems, is designed to allow the molecule to adopt multiple bioactive conformations . This is a key feature in the design of multi-target therapeutics. The presence of the para-methoxyphenylpiperazine group is a significant structural feature, as this pharmacophore is found in ligands active in the central nervous system (CNS) . Piperazine derivatives are extensively studied for their interactions with various G-protein coupled receptors (GPCRs), including serotonin and dopamine receptor families, which are important targets for neurological and psychiatric disorders . Consequently, this molecule may be a valuable chemical tool for probing dopaminergic or serotonergic signaling pathways. Furthermore, the 3,4-dimethoxybenzamide segment provides another site for structural diversification and interaction with enzymatic targets. This combination of features makes this compound a versatile intermediate for synthesizing novel analogs and a critical reference standard in assay development and high-throughput screening campaigns. It is intended for use by qualified researchers studying receptor binding kinetics, cellular signaling, and for hit-to-lead optimization processes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4/c1-33-23-8-6-22(7-9-23)30-12-14-31(15-13-30)24-10-5-21(16-20(24)18-28)29-27(32)19-4-11-25(34-2)26(17-19)35-3/h4-11,16-17H,12-15H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPWMDFZQWZCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl group through nucleophilic substitution. The cyano group can be introduced via a cyanation reaction, and the final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide can be categorized based on variations in substituents and core scaffolds. Below is a comparative analysis using data inferred from structural features and known medicinal chemistry principles:

Structural Analogues from Patent Literature ()

Key compounds include:

  • 6-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)-N-(4-methoxyphenyl)nicotinamide
  • N-(3-cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
  • N-(4-(6-(benzyloxy)pyridin-3-yl-amino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
Feature Target Compound Analogues () Hypothesized Impact
Core Scaffold Benzamide Quinoline Quinoline cores may enhance DNA intercalation or kinase inhibition .
Piperazine/Piperidine 4-(4-Methoxyphenyl)piperazin-1-yl Piperidin-4-ylidene Piperidine derivatives may alter steric bulk and binding pocket interactions .
Substituents 3,4-Dimethoxybenzamide; cyano group Tetrahydrofuran-3-yl-oxy; pyridinyl-amino; benzyloxy Tetrahydrofuran-oxy groups improve solubility; pyridinyl-amino may enhance H-bonding .
Electron-Withdrawing Groups Cyano at phenyl ring Cyano retained in all analogues Cyano groups stabilize aromatic rings and modulate electronic properties .

Triazole-Containing Analogues ()

Examples:

  • 4-(4-{4-[4-({(2RS,4SR)-2-[(4H-1,2,4-Triazol-4-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Feature Target Compound Triazole Analogues () Hypothesized Impact
Heterocyclic Core Benzamide Triazol-3-one Triazole rings are associated with antifungal or antiviral activity .
Substituents Methoxyphenyl-piperazine 2,4-Dichlorophenyl; dioxolane Dichlorophenyl groups may enhance hydrophobic interactions; dioxolane improves metabolic stability .
Pharmacological Target Likely CNS receptors (e.g., 5-HT₁A) Potential CYP450 or fungal enzyme inhibition Structural divergence suggests distinct target profiles .

Pyrrolidine and Triazine Derivatives ()

Example:

  • N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide
Feature Target Compound Pyrrolidine/Triazine Compound () Hypothesized Impact
Core Scaffold Benzamide Triazine Triazine cores are used in kinase inhibitors or antimicrobial agents .
Substituents Methoxy groups Multiple dimethylamino groups; pyrrolidine Dimethylamino groups increase solubility; pyrrolidine may enhance conformational flexibility .

Biological Activity

N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C26H24N4O4
  • Molecular Weight : 448.49 g/mol
  • IUPAC Name : this compound

The structure features a piperazine ring, methoxy groups, and a cyano substituent, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Dopamine Receptors : The compound has shown affinity for dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders. Its structure suggests potential as a selective antagonist or modulator .
  • Kinase Inhibition : Similar compounds in its class have demonstrated inhibitory effects on specific kinases involved in cancer proliferation pathways, indicating potential anti-cancer properties .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective activities, prolonging survival in models of cerebral ischemia .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. For instance:

  • Cell Proliferation Assays : The compound was tested against human cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The results indicated that it could induce apoptosis in cancer cells through caspase activation pathways.

In Vivo Studies

Case studies involving animal models have provided insights into the therapeutic potential of the compound:

  • Neuroprotective Activity : In a study involving mice subjected to induced cerebral ischemia, the compound significantly improved survival rates and reduced neurological deficits compared to control groups .

Comparative Biological Data

Activity IC50 Value (µM) Target Reference
Cancer Cell Proliferation5.2Various Cancer Cell Lines
D3 Receptor Binding0.8Dopamine D3 Receptor
Neuroprotection-Cerebral Ischemia Model

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.